![molecular formula C5H5FN2O2S B6212110 3-methylpyrazine-2-sulfonyl fluoride CAS No. 2090965-63-0](/img/new.no-structure.jpg)
3-methylpyrazine-2-sulfonyl fluoride
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Overview
Description
3-methylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl fluoride group (-SO2F) attached to a pyrazine ring
Preparation Methods
The synthesis of 3-methylpyrazine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of pyrazine derivatives. This process typically uses fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the sulfonyl fluoride group.
Industrial production methods for sulfonyl fluorides generally involve the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Chemical Reactions Analysis
3-methylpyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The pyrazine ring can undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include bases, acids, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Organic Synthesis
3-Methylpyrazine-2-sulfonyl fluoride serves as a valuable building block in organic synthesis, particularly for the formation of sulfonyl-containing compounds. Its unique structure allows for the introduction of the sulfonyl fluoride handle into various organic molecules, facilitating further functionalization.
Application | Description |
---|---|
Building Block | Used in the synthesis of diverse sulfonyl derivatives. |
Functionalization | Enables the modification of existing compounds through SuFEx reactions. |
Chemical Biology
In chemical biology, this compound is utilized to develop probes and inhibitors targeting specific enzymes and proteins. The reactivity of the sulfonyl fluoride group allows it to covalently modify nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This property is leveraged in drug discovery and development.
Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research has demonstrated that sulfonyl fluorides like this compound can act as potent inhibitors of FAAH, an enzyme involved in endocannabinoid metabolism. These inhibitors exhibit selective binding to FAAH over other serine hydrolases, showcasing their potential in therapeutic applications.
Industrial Applications
The compound is also employed in the production of specialty chemicals and materials, including surfactants and polymers. Its versatility makes it an essential component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methylpyrazine-2-sulfonyl fluoride involves its reactivity with various biological targets. The sulfonyl fluoride group is known to react with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to function as a covalent inhibitor, modifying the active sites of enzymes and affecting their activity. The molecular targets and pathways involved depend on the specific biological context and the proteins being targeted.
Comparison with Similar Compounds
3-methylpyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride with a single carbon atom attached to the sulfonyl group.
Benzenesulfonyl fluoride: A more complex derivative with a benzene ring attached to the sulfonyl group.
Trifluoromethanesulfonyl fluoride: A highly reactive sulfonyl fluoride with three fluorine atoms attached to the carbon atom.
The uniqueness of this compound lies in its pyrazine ring structure, which imparts specific electronic and steric properties that influence its reactivity and applications.
Properties
CAS No. |
2090965-63-0 |
---|---|
Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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